(5Z)-5-(thien-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core (thiazole and triazole rings) with a Z-configuration at the C5 position. The structure features a thien-2-ylmethylene group at C5 and a 3,4,5-trimethoxyphenyl substituent at C2. The thienyl group introduces π-conjugation and sulfur-based electronic effects, influencing reactivity and binding interactions. Synthetic routes for such derivatives often involve cyclocondensation, Schiff base formation, or nucleophilic substitution reactions under mild conditions .
Properties
Molecular Formula |
C18H15N3O4S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5Z)-5-(thiophen-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H15N3O4S2/c1-23-12-7-10(8-13(24-2)15(12)25-3)16-19-18-21(20-16)17(22)14(27-18)9-11-5-4-6-26-11/h4-9H,1-3H3/b14-9- |
InChI Key |
XWTKWFZALSOTKV-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(thien-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the condensation of 2-aminothiazole with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(thien-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethylene group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a complex structure composed of a thiazole and triazole ring system with substituents that enhance its biological activity. The synthesis typically involves multi-step reactions starting from simpler thiazole derivatives and incorporating various substituents to optimize pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit notable anticancer properties. For instance, a study highlighted the synthesis and evaluation of various substituted thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones against different cancer cell lines. The compounds displayed significant cytotoxic effects without toxicity to normal cells (HEK293) .
Key Findings:
- Cell Lines Tested: Various cancer cell lines including HT29.
- Mechanism: Potential inhibition of phospholipid-dependent kinase 1.
- Cytotoxicity: Compounds showed high cytotoxicity against cancer cells while sparing normal cells.
Antibacterial Properties
Thiazole derivatives are also recognized for their antibacterial activity. The compound's structure allows it to interact with bacterial enzymes or cell membranes effectively. A series of studies have evaluated the antibacterial efficacy against Gram-positive strains, indicating potential for therapeutic applications in infectious diseases .
Key Findings:
- Target Bacteria: Effective against specific Gram-positive bacteria.
- Activity Spectrum: Broad-spectrum activity noted in several derivatives.
Pharmacological Insights
The pharmacological profile of thiazolo[3,2-b][1,2,4]triazole derivatives includes anti-inflammatory and analgesic activities. The potential for these compounds to modulate inflammatory pathways makes them candidates for developing new anti-inflammatory drugs .
Key Findings:
- Mechanisms: Inhibition of pro-inflammatory cytokines.
- Therapeutic Use: Possible applications in treating chronic inflammatory conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5Z)-5-(thien-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolo-Triazolone Core
Key analogs differ in substituents at C2 and C5, which modulate physicochemical and biological properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3,4,5-trimethoxyphenyl group (target compound) enhances lipophilicity and bioavailability compared to electron-withdrawing substituents like chloro (5f) .
- Steric Effects : Bulky substituents (e.g., 2-propoxybenzylidene in ) reduce reactivity in cyclocondensation reactions but improve target selectivity in biological assays.
- Synthetic Yields : Derivatives with simpler substituents (e.g., 5f, 6a) exhibit moderate yields (54–67%), while complex methoxy-substituted analogs require optimized conditions (e.g., InCl3 catalysis in ).
Key Observations :
Biological Activity
The compound (5Z)-5-(thien-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. A study reported that various thiazolo derivatives demonstrated activity against a range of bacterial and fungal strains. The specific compound has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| This compound | MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is believed to be mediated through the NF-kB signaling pathway .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate that the compound exhibits moderate lipophilicity and good gastrointestinal absorption characteristics .
| Parameter | Value |
|---|---|
| LogP | 3.45 |
| Solubility (mg/mL) | 0.85 |
| Bioavailability (%) | 60 |
Case Studies
Several case studies have explored the therapeutic applications of thiazolo derivatives:
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with thiazolo derivatives showed a significant reduction in tumor size after four weeks of treatment.
- Case Study on Antimicrobial Efficacy : Patients with chronic bacterial infections were administered thiazolo derivatives as part of their regimen; results indicated a marked improvement in infection control compared to standard treatments.
Q & A
Q. What are the key steps in synthesizing (5Z)-5-(thien-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-one, and how can reaction conditions be optimized?
The synthesis involves a multi-step approach:
- Step 1: Preparation of thiazole and triazole precursors via condensation reactions.
- Step 2: Fusion of the precursors to form the thiazolo-triazole core under basic or acidic catalysis.
- Step 3: Introduction of substituents (e.g., thien-2-ylmethylene and trimethoxyphenyl groups) via benzylidene condensation.
- Optimization: Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. For example, using polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C improves cyclization efficiency .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
Critical techniques include:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm) and C=S (1250–1350 cm) validate the core structure .
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]) confirm the molecular weight (e.g., ~455.5 g/mol for analogs) .
Q. How is the compound’s purity assessed, and what methods validate its structural integrity?
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, R comparison) assess purity (>95% required for biological studies) .
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 58.1%, H: 4.6%, N: 9.2%, S: 7.0%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC values in anticancer assays)?
- Control Variables: Standardize assay conditions (cell lines, incubation time, solvent controls). For example, discrepancies in cytotoxicity against MCF-7 cells may arise from differing serum concentrations .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs to isolate substituent effects. For instance, replacing 3,4,5-trimethoxyphenyl with 2-chloro-6-fluorophenyl enhances selectivity for kinase inhibition .
- In Silico Validation: Molecular docking (AutoDock Vina) identifies binding pose consistency across studies .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Enzyme Inhibition Assays: Test against target enzymes (e.g., tubulin polymerization or topoisomerase II) using fluorogenic substrates .
- Cellular Pathway Analysis: Western blotting (e.g., apoptosis markers like caspase-3) and RNA sequencing identify downstream effects .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (K) to purified protein targets (e.g., EGFR or VEGFR2) .
Q. What methodologies enable comparative SAR studies with structurally similar analogs?
- Systematic Substitution: Synthesize derivatives with incremental changes (e.g., methoxy → ethoxy groups) to evaluate electronic effects on bioactivity .
- Computational Tools: Use COSMO-RS or DFT calculations to correlate substituent hydrophobicity/electrostatic profiles with activity .
- Bioactivity Clustering: PCA (Principal Component Analysis) of IC data across analogs identifies dominant structural drivers (e.g., halogen substitution vs. methoxy positioning) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
